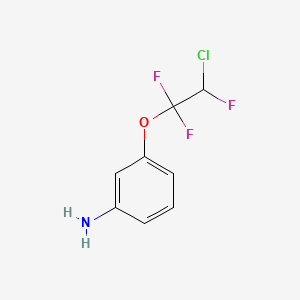
1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H14N2O4S and a molecular weight of 222.27 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity and can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry as a scaffold for drug development.
Pyrrolidine-2-one: Another pyrrolidine derivative with applications in pharmaceuticals and organic synthesis.
Uniqueness: 1-(Dimethylsulfamoyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functional groups are required .
Properties
CAS No. |
1342655-63-3 |
|---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



